molecular formula C12H13BrO4 B1626536 Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 87943-96-2

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1626536
CAS No.: 87943-96-2
M. Wt: 301.13 g/mol
InChI Key: OWFFTVVEZANQDO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO4. It is a brominated ester that features a methoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls to handle the bromination process on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is often used.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-methoxy-3-(4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 2-bromo-3-(4-methoxyphenyl)-3-hydroxypropanoate.

    Oxidation: Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound suitable for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, leading to various products that can interact with biological molecules or serve as intermediates in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate
  • Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate

Uniqueness

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. The bromine atom makes it highly reactive in substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFTVVEZANQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516411
Record name Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87943-96-2
Record name Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl p-anisoylacetate (1.00 g, 4.5 mmol) in ethanol (14 mL) at 50° C. was added triethylamine (0.63 mL, 4.5 mmol) followed by pyridinium hydrobromide perbromide (1.44 g, 4.5 mmol) and the resulting mixture was then stirred at 50° C. for 2 hours. The reaction was cooled to room temperature and poured into EtOAc. The organic phase was then washed with saturated sodium bicarbonate solution and 0.5M aqueous HCl, dried over MgSO4 and the solvent removed in vacuo to afford ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate (1.209 g, 4.0 mmol, 89%) which was used without further purification. 1H NMR (CDCl3) δ 1.26 (3H, t), 3.89 (3H, s), 4.28 (2H, q), 5.62 (1H, s), 6.96 (2H, d), 7.98 (2H, d). LCMS (2) Rt: 3.06 min; m/z (ES+) 301/303.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
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Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
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Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
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Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate

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